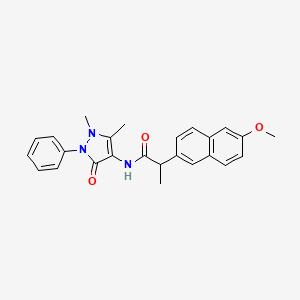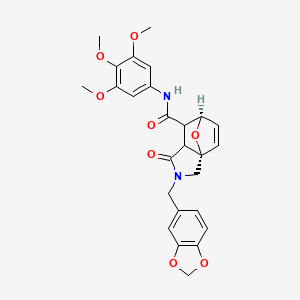![molecular formula C8H8N4O3S B13375371 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole](/img/structure/B13375371.png)
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrofuran moiety and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-nitro-2-furfuraldehyde with appropriate amines and thiadiazole precursors. One common method includes the condensation of 5-nitro-2-furfuraldehyde with 2-amino-5-methyl-1,3,4-thiadiazole under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furans and thiadiazoles.
Scientific Research Applications
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in DNA synthesis and repair, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furfuraldehyde: Shares the nitrofuran moiety but lacks the thiadiazole ring.
2-Amino-5-methyl-1,3,4-thiadiazole: Contains the thiadiazole ring but lacks the nitrofuran moiety.
5-Nitro-2-furylglyoxal: Another nitrofuran derivative with different functional groups.
Uniqueness
2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole is unique due to the combination of the nitrofuran and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8N4O3S |
|---|---|
Molecular Weight |
240.24 g/mol |
IUPAC Name |
5-methyl-N-[(5-nitrofuran-2-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4O3S/c1-5-10-11-8(16-5)9-4-6-2-3-7(15-6)12(13)14/h2-3H,4H2,1H3,(H,9,11) |
InChI Key |
URPYZLNSCPLBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B13375297.png)
![4-bromo-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B13375298.png)
![[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-tert-butylphenyl ether](/img/structure/B13375300.png)
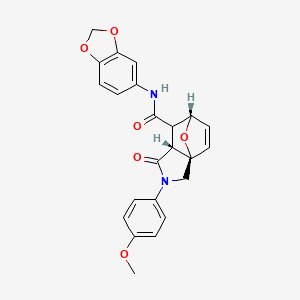
![5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13375319.png)
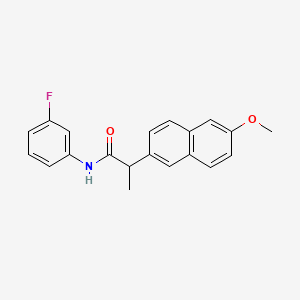
![6-(3,4-Dimethoxybenzyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375323.png)
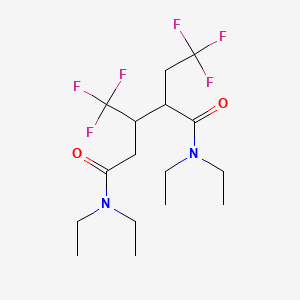
![6-chloro-N'-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide](/img/structure/B13375342.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13375345.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375357.png)
![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-ethyl-1H-imidazol-3-ium](/img/structure/B13375363.png)
